Product packaging for 8-Aminobenzo[c]chromen-6-one(Cat. No.:)

8-Aminobenzo[c]chromen-6-one

Cat. No.: B232213
M. Wt: 211.22 g/mol
InChI Key: JAONNXSTACOXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminobenzo[c]chromen-6-one is a functionalized derivative of the benzo[c]chromen-6-one scaffold, a structure of high interest in medicinal chemistry due to its similarity to natural coumarins and isocoumarins . This core structure is recognized as a versatile pharmacophore for designing novel enzyme inhibitors. Research on analogous compounds has demonstrated inhibitory potential on a range of enzymatic targets, including serine proteases, aspartyl proteases like HIV protease, and various protein kinases . Among these, Glycogen Synthase Kinase-3 (GSK-3) is a particularly notable target, representing an attractive therapeutic avenue for serious pathologies such as Alzheimer's disease . Furthermore, the benzo[c]chromen-6-one structure serves as the core for urolithins, the main bioavailable metabolites of ellagic acid, which have shown great therapeutic potential for treating neurodegenerative diseases . More recent studies have identified alkoxylated 6H-benzo[c]chromen-6-one derivatives as potential Phosphodiesterase 2 (PDE2) inhibitors, which are being investigated as cognitive enhancers and neuroprotective agents . The 8-amino substituent on this privileged scaffold provides a key synthetic handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop new probes for biological systems. This compound is intended for research applications in drug discovery and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO2 B232213 8-Aminobenzo[c]chromen-6-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

8-aminobenzo[c]chromen-6-one

InChI

InChI=1S/C13H9NO2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H,14H2

InChI Key

JAONNXSTACOXOT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C(=O)O2

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C(=O)O2

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 8 Aminobenzo C Chromen 6 One

Diverse Synthetic Protocols for the Benzo[c]chromen-6-one Core

The synthesis of the foundational benzo[c]chromen-6-one structure can be achieved through a variety of methods. These include Suzuki coupling reactions to form a biaryl intermediate that subsequently undergoes lactonization, as well as reactions involving 3-formylcoumarin and 1,3-bis(silylenol ethers). tubitak.gov.tr Other notable methods are radical-mediated cyclization of arylbenzoates and the coupling of benzoic acid with benzoquinone using an electrophilic metal-based catalyst. tubitak.gov.tr

Metal-Catalyzed Approaches to Benzo[c]chromen-6-one Synthesis

Transition metal catalysis has proven to be a powerful tool for the synthesis of the benzo[c]chromen-6-one core. orgsyn.orgorgsyn.org These methods often involve either C-C bond formation or intramolecular O-H/C-X coupling reactions. orgsyn.org

Palladium catalysts, in particular, have been extensively used. One approach involves a domino Suzuki-Miyaura cross-coupling reaction followed by oxidative lactonization. chemrxiv.org For instance, the reaction of 2-halobenzoic acids with phenols can be catalyzed by palladium to form the biaryl linkage, which then cyclizes to the desired lactone. tubitak.gov.trresearchgate.net Wang and his team developed a palladium-catalyzed cyclization of biaryl-2-carboxylic acids to yield 6H-benzo[c]chromen-6-ones. orgsyn.org However, this method has limitations, including the need for a significant amount of the expensive palladium catalyst and its restriction to electron-rich and neutral substrates. orgsyn.org

Copper-catalyzed methods have also emerged as a viable alternative. The Martin group reported copper-catalyzed remote C-H oxygenation reactions for the synthesis of 6H-benzo[c]chromen-6-ones from biaryl-2-carboxylic acids. orgsyn.org The Gevorgyan group has also contributed to this area with both copper-catalyzed and metal-free approaches. orgsyn.org The copper-catalyzed method is particularly effective for electron-rich and neutral compounds but less so for substrates with electron-withdrawing groups. orgsyn.org

Table 1: Comparison of Metal-Catalyzed Methods for Benzo[c]chromen-6-one Synthesis

Catalyst System Starting Materials Key Transformation Advantages Limitations
Palladium 2-halobenzoic acids, phenols Suzuki-Miyaura coupling, lactonization tubitak.gov.trresearchgate.net Good yields for some substrates Requires expensive catalyst, limited to electron-rich/neutral substrates orgsyn.org
Copper Biaryl-2-carboxylic acids Remote C-H oxygenation orgsyn.org Effective for electron-rich/neutral compounds Less efficient for substrates with electron-withdrawing groups orgsyn.org
Rhodium(III) Sulfoxonium ylides, iodonium (B1229267) ylides C-H functionalization/annulation researchgate.net Direct access to dihydrobenzo[c]chromen-6-ones Specific to certain starting materials

Base-Promoted Cyclization and Condensation Reactions in Scaffold Formation

Base-promoted reactions offer an alternative, often more economical, pathway to the benzo[c]chromen-6-one scaffold. orgsyn.orgresearchgate.net A classic approach involves the base-catalyzed intramolecular cyclization of phenyl-2-halobenzoates or 2-halobenzyloxyphenols. tubitak.gov.trresearchgate.net

A facile and efficient synthesis of substituted benzo[c]chromen-6-ones has been developed through the base-promoted reaction of 4-chloro-3-formylcoumarin with α,α-dicyanoolefins. researchgate.net This method proceeds under mild and green conditions. researchgate.net Poudel and Lee have also developed a base-promoted two-component reaction between 2-hydroxychalcones and β-ketoesters for the synthesis of 7-hydroxy-6H-benzo[c]chromen-6-ones. rsc.org

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) and its ionic liquid or salt forms as catalysts has shown excellent results, yielding products in high yields (95–98%) in a shorter time. researchgate.net The mechanism involves the catalyst initiating the reaction, and the by-product, ethanol, can be conveniently distilled out. researchgate.net

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like 8-aminobenzo[c]chromen-6-one from simple starting materials in a single operation. nih.govresearchgate.netnih.gov These reactions are atom- and step-economical, often leading to high yields and reduced waste. nih.gov

An oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been established using a Sc(OTf)3 catalyzed reaction between primary amines, β-ketoesters, and 2-hydroxychalcones under green conditions. researchgate.net This strategy is noteworthy as it constructs both the B and C rings of the 6H-benzo[c]chromen-6-one core simultaneously from acyclic precursors, forming four new bonds (two C-C, one C-N, and one C-O) in one pot. researchgate.netrsc.org The mechanism involves the initial formation of a β-enaminone intermediate, followed by a Michael addition with the 2-hydroxychalcone, intramolecular cyclization, dehydration, lactonization, and aromatization. rsc.org A key advantage of this method is that it does not require an external oxidant for the final aromatization step. rsc.org

Another example involves the reaction of acetophenone (B1666503) derivatives with ethyl cyanoacetate (B8463686), sulfur, and alkynes in Q-Tubes™, which act as safe reactors to enhance the reaction rate under increased pressure, yielding benzo[c]chromen-6-ones. researchgate.net

Environmentally Conscious Synthetic Considerations

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." rsc.org This includes the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

Ionic liquids (ILs) have emerged as promising green alternatives to traditional volatile organic solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. scipedia.comrsc.org They can act as both solvents and catalysts in organic transformations. scipedia.com For instance, mild basic ionic liquids like 2-hydroxyethylammonium formate (B1220265) and 2-hydroxyethylammonium acetate (B1210297) have been successfully used as catalysts for the three-component synthesis of various heterocyclic compounds, including derivatives of benzo[g]chromene, under solvent-free conditions at room temperature. scipedia.com Acidic ionic liquids have also been employed as efficient and reusable catalysts. acs.orgajol.info

Resin-based catalysts are another green alternative, offering advantages such as ease of separation from the reaction mixture and reusability. While specific examples for this compound are not detailed in the provided context, the principles of solid-supported catalysis are well-aligned with green chemistry objectives.

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net

Several protocols for the synthesis of chromene derivatives have been developed using microwave irradiation. For example, a convenient and efficient microwave-assisted synthesis of 4H-benzo[h]chromenes has been reported from the reaction of 4-methoxy-1-naphthol (B1194100) with aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate in the presence of piperidine. scispace.comeurjchem.com Another approach describes the catalyst-free synthesis of 6H-benzo[c]chromenes and their subsequent oxidation to benzo[c]chromen-6-ones using aqueous hydrogen peroxide under microwave irradiation, highlighting a particularly green method. rsc.org The synthesis of various chromene derivatives has been achieved in high yields and short reaction times (8-10 minutes) under microwave conditions. mdpi.com

Chemical Transformations and Derivatization Strategies of 8 Aminobenzo C Chromen 6 One

Reaction Chemistry of the 8-Amino Group

The amino group at the 8-position is a key functional group that readily participates in various chemical reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Amide and Imine Formation Reactions

The primary amine functionality of 8-Aminobenzo[c]chromen-6-one allows for the straightforward formation of amides and imines, which are fundamental transformations in organic synthesis. researchgate.netwikipedia.org

Imine Formation: Condensation of the 8-amino group with aldehydes or ketones results in the formation of imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically reversible and can be catalyzed by acid. unizin.org The formation of an imine introduces a C=N double bond, which can be further modified, for example, through reduction to a secondary amine.

A general representation of these reactions is depicted below:

Chemical reactions of the 8-amino group

Figure 1: General scheme for amide and imine formation from an amino group.

Further Functionalization for Complex Architectures

The 8-amino group serves as a versatile handle for constructing more intricate molecular structures. Beyond simple amide and imine formation, it can be a nucleophile in various coupling reactions or a precursor for other functional groups.

The synthesis of complex molecular architectures often involves multi-step processes. rudn.ru For example, the amino group can be diazotized and subsequently replaced with a wide range of substituents. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

Structural Modifications of the Benzo[c]chromen-6-one Nucleus

Modifications to the core benzo[c]chromen-6-one structure are crucial for fine-tuning the electronic and steric properties of the molecule. These modifications can be achieved through various synthetic strategies, including substitution reactions and the construction of additional fused rings.

Substituent Effects on Reactivity and Selectivity

The introduction of substituents onto the aromatic rings of the benzo[c]chromen-6-one nucleus can significantly influence the reactivity and selectivity of subsequent chemical transformations. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a critical role.

For example, in a study on benzo[h]chromanols, the introduction of electron-withdrawing groups like nitro, chloro, and bromo decreased the radical scavenging activity, while electron-donating groups like methyl and amino enhanced it. clockss.org This highlights how substituents can modulate the electronic properties and, consequently, the reactivity of the molecule. The effect of substituents on reaction enthalpies has also been studied using computational methods like Density Functional Theory (DFT). researchgate.net

The position of the substituent is also a determining factor. For instance, in the synthesis of benzo[c]cinnolinium salts, the electronic nature of substituents on the internal ring was found to affect the reaction yield. acs.org

A summary of substituent effects on reactivity is presented in the table below:

Substituent TypeEffect on ReactivityExample
Electron-Donating Groups (EDG)Increase electron density, potentially enhancing reactivity towards electrophiles.-CH₃, -NH₂
Electron-Withdrawing Groups (EWG)Decrease electron density, potentially enhancing reactivity towards nucleophiles.-NO₂, -Cl, -Br

Annulation and Ring-Fused Derivative Synthesis

Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are a powerful tool for creating complex, polycyclic architectures. acs.orgtandfonline.com These reactions can lead to the synthesis of novel heterocyclic systems with unique three-dimensional structures.

Several methods for the synthesis of benzo[c]chromen-6-ones and their derivatives have been developed, including those involving metal-catalyzed reactions and cycloadditions. tubitak.gov.trresearchgate.net For instance, a one-pot synthesis of benzo[c]chromen-6-ones has been achieved through a domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization. chemrxiv.org

The synthesis of fused heterocyclic systems can also be achieved by reacting functionalized benzo[c]chromen-6-ones with appropriate reagents. For example, the reaction of 3-(bromoacetyl)coumarins with various nucleophiles can lead to the formation of fused imidazoles, thiazoles, and other heterocyclic rings. rsc.orgnih.gov

The following table lists some examples of ring-fused derivatives synthesized from benzo[c]chromene precursors:

PrecursorReagent(s)Fused Ring System
3-(Bromoacetyl)coumarin2-amino-1,8-naphthyridinesImidazo[1,2-a] clockss.orgtandfonline.comnaphthyridines rsc.org
3-(Bromoacetyl)coumarinThiocarbohydrazide2-hydrazino tandfonline.comtubitak.gov.trresearchgate.netthiadiazin-5-chromenone rsc.org
4-chloro-3-substituted coumarinsα-aminomaleimidesDihydrochromeno[4,3-d]pyrrolo[3,4-b]pyridines researchgate.net

Mechanistic Elucidation of Reactions Involving 8 Aminobenzo C Chromen 6 One

Proposed Reaction Pathways and Intermediates

The synthesis of aminobenzochromene derivatives, a class to which 8-Aminobenzo[c]chromen-6-one belongs, often proceeds through multicomponent reactions (MCRs). These reactions are highly efficient, combining three or more reactants in a single pot to form a complex product, thereby minimizing waste and saving time.

A commonly proposed mechanism for the formation of related 2-aminobenzochromene structures involves an initial Knoevenagel condensation . acs.org In a typical three-component reaction, an aromatic aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydroxy-substituted aromatic ring (such as a naphthol or coumarin (B35378) derivative) are used. acs.orgresearchgate.net

The proposed sequence of events is as follows:

Formation of a Knoevenagel Intermediate: The reaction is often initiated by a base catalyst, which facilitates the condensation between the aromatic aldehyde and malononitrile (B47326). This step forms a highly electrophilic α-cyanocinnamic nitrile derivative (a Knoevenagel intermediate). acs.org

Michael Addition: The hydroxyl group of the second reactant (e.g., a naphthol derivative) is deprotonated by the base, forming a nucleophilic enolate. This enolate then attacks the Knoevenagel intermediate via a Michael addition , leading to the formation of an adduct. acs.orgtandfonline.com

Intramolecular Cyclization and Tautomerization: The adduct undergoes a subsequent intramolecular cyclization. The amino group attacks the ester or ketone carbonyl, or a nitrile group, leading to the closure of the pyran ring. A final tautomerization step then yields the stable aromatic aminobenzochromene product. acs.org

In the biosynthesis of structurally related polyketides like angucyclines, which share a benzo[d]naphtha[1,2-b]pyran-6-one skeleton, the reaction pathways are mediated by enzymes. nih.govsemanticscholar.org These pathways involve a series of tailored enzymatic reactions including hydroxylations, dehydrations, and oxidative C-C bond cleavages. nih.govsemanticscholar.org Key intermediates in these biological pathways, such as prejadomycin and dehydrorabelomycin, serve as branch points leading to a diversity of complex natural products. nih.govsemanticscholar.org While distinct from synthetic lab reactions, these biosynthetic routes highlight the reactivity of the core chromene skeleton.

Reaction Type Key Intermediates Description
Multicomponent Synthesis Knoevenagel Intermediate, Michael AdductA one-pot reaction typically involving an aldehyde, an active methylene compound, and a hydroxyaromatic compound to build the chromene ring system. acs.org
Cascade Reaction Not explicitly definedA sequence of intramolecular reactions, often triggered by a single event, leading to the rapid assembly of the molecular framework. acs.org
Enzymatic Biosynthesis Prejadomycin, DehydrorabelomycinIn related natural products, specific enzymes like oxygenases and dehydrases catalyze hydroxylations and dehydrations to build the final structure. nih.govsemanticscholar.org

Insights from Computational Modeling in Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. acs.org For heterocyclic systems like aminobenzochromenes, computational modeling provides insights that are often difficult to obtain through experimental methods alone.

Key applications of computational modeling include:

Geometry Optimization: Theoretical calculations are used to determine the three-dimensional structures of reactants, intermediates, transition states, and products. Programs like Gaussian 09 are frequently employed for this purpose. acs.org

Transition State Analysis: By locating and characterizing the transition state structures, chemists can understand the energy barriers of each step in the reaction. This helps to identify the rate-determining step and rationalize the observed product distribution.

Reaction Pathway Mapping: Computational models can map out the entire potential energy surface of a reaction. This allows for the comparison of different possible mechanistic pathways (e.g., concerted vs. stepwise) and the identification of the most energetically favorable route. acs.org

Elucidation of Catalyst Role: In catalyzed reactions, modeling can reveal how the catalyst interacts with the substrates to lower the activation energy. For instance, in a proposed mechanism for the synthesis of aminobenzochromenes using an Amberlite resin catalyst, computation could model how the resin's functional groups facilitate proton transfer and stabilize intermediates. acs.org

For example, in the study of dihydropyrano[3,2-c]chromenes and aminobenzochromenes, DFT calculations using the B3LYP functional were performed to optimize the geometries of the synthesized compounds. acs.org Such studies are foundational for more complex mechanistic investigations, including the calculation of reaction energies and the visualization of molecular orbitals to understand bonding changes throughout the reaction. acs.org

Computational Method Application in Mechanism Studies Typical Software/Functional
Density Functional Theory (DFT) Geometry optimization of intermediates and transition states; Calculation of reaction energies and activation barriers. acs.orgGaussian 09, B3LYP functional. acs.org
Molecular Docking In biological contexts, predicts the binding orientation of a molecule to a target protein, which can inform on enzymatic reaction mechanisms. acs.orgNot specified
Conformational Analysis Determines the preferred three-dimensional shape of flexible molecules, which influences their reactivity. acs.orgNot specified

Advanced Spectroscopic and Structural Characterization Techniques in 8 Aminobenzo C Chromen 6 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. toukach.ru It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For 8-Aminobenzo[c]chromen-6-one, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure. The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the fused ring system. oregonstate.eduresearchgate.net The protons of the amino group (-NH₂) would likely appear as a broader signal.

The ¹³C NMR spectrum gives direct information about the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom in this compound would produce a separate signal, from the sp²-hybridized carbons of the aromatic rings to the distinctive carbonyl carbon of the lactone ring, which is expected at a significantly downfield chemical shift (around 160-170 ppm). bhu.ac.innih.govoregonstate.edu While specific experimental data for this compound is not widely published, analysis of related benzo[c]chromenone derivatives confirms these general patterns. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on established chemical shift principles and data from analogous structures.

NucleusStructural AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity (¹H NMR)
¹HAromatic Protons (Ar-H)6.5 - 8.5Singlet (s), Doublet (d), Triplet (t), Multiplet (m)
¹HAmine Protons (-NH₂)Variable, often broadBroad Singlet (br s)
¹³CAromatic Carbons (Ar-C)110 - 155N/A
¹³CLactone Carbonyl (C=O)160 - 170N/A

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ufl.edunsf.gov It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. ufl.edu Different functional groups absorb radiation at characteristic frequencies, creating a unique "molecular fingerprint." specac.com

In the FT-IR spectrum of this compound, several key absorption bands would be expected, confirming the presence of its main functional moieties. The lactone functional group would be identified by a strong and sharp carbonyl (C=O) stretching absorption, typically in the range of 1700-1750 cm⁻¹. pressbooks.pub The presence of the primary amine (-NH₂) group would be indicated by a pair of medium-intensity peaks in the 3200-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. specac.comlibretexts.org Additionally, C=C stretching vibrations from the aromatic rings would appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretches would be observed just above 3000 cm⁻¹. pressbooks.publibretexts.org

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3200 - 3500Medium (often two bands for -NH₂)
Aromatic (C-H)Stretch3000 - 3100Medium to Weak
Lactone (C=O)Stretch1700 - 1750Strong, Sharp
Aromatic (C=C)In-ring Stretch1450 - 1600Medium to Weak (multiple bands)
Ether (C-O)Stretch1050 - 1250Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. fu-berlin.defateallchem.dk This precision allows for the calculation of a unique elemental formula, providing unambiguous confirmation of a compound's identity.

For this compound, with the molecular formula C₁₃H₉NO₂, HRMS is crucial for verification. The calculated exact mass (monoisotopic mass) for this formula is 211.0633 g/mol . An HRMS analysis should yield a molecular ion peak [M+H]⁺ at m/z 212.0706 or another adduct that matches this calculated value with minimal error (typically <5 ppm). This level of accuracy helps to distinguish this compound from other isomers or compounds with the same nominal mass. who.int Data for related benzo[c]chromen-6-one derivatives and other fused heterocyclic compounds consistently rely on HRMS for definitive molecular formula confirmation. nih.govrsc.org

Table 3: HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₃H₉NO₂
Calculated Monoisotopic Mass211.06333 u
Expected [M+H]⁺ Ion212.07060 u
Expected [M+Na]⁺ Ion234.05252 u

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. acs.orgsciensage.info The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. By analyzing the resulting diffraction pattern, scientists can calculate an electron density map and build a precise 3D model of the molecule, revealing exact bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net

The application of X-ray crystallography to this compound would provide the ultimate structural proof, confirming the planar arrangement of the fused rings and the precise geometry of the amine and lactone groups. While obtaining a crystal suitable for X-ray diffraction can be a significant challenge, the resulting data is unparalleled in its detail. Structural reports on related benzo[c]chromen-one derivatives and other fused heterocyclic systems demonstrate the power of this technique to confirm connectivity and reveal subtle steric and electronic effects within the molecule. iucr.orgacs.org To date, a specific crystal structure for this compound has not been deposited in public databases, but its analysis would be a critical step in a full structural characterization campaign.

Table 4: Information Obtainable from X-ray Crystallography of this compound

Structural ParameterDescription
Atomic CoordinatesPrecise x, y, z position of every atom in the crystal unit cell.
Bond LengthsExact distances between bonded atoms (e.g., C=O, C-N, C-C).
Bond AnglesAngles between adjacent bonds, defining the molecular geometry.
Torsion AnglesDefines the conformation and planarity of the ring system.
Crystal PackingInformation on intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Theoretical and Computational Chemistry Studies on 8 Aminobenzo C Chromen 6 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for predicting various molecular properties. wikipedia.orgmdpi.com

Electronic Structure Analysis (HOMO-LUMO Profiles, Charge Transfer)

The electronic properties of 8-Aminobenzo[c]chromen-6-one derivatives are often analyzed using DFT calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that helps in characterizing the chemical reactivity, bioactivity, and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical and biological activity. nih.gov

The energies of HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively. nih.gov These energies are used to calculate global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω). irjweb.com A high electrophilicity value indicates a strong tendency to act as an electrophile, while a low value suggests a tendency to act as a nucleophile. irjweb.com

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution and are used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net In related aminobenzochromene structures, the red regions on the MEP map, indicating the most electrophilic areas, are often concentrated around oxygen atoms, while blue regions with lower electron density are found near hydrogen atoms. nih.gov

Table 1: Key Electronic Properties and Their Significance

PropertySignificance
HOMO Energy Correlates with the ability to donate electrons (nucleophilicity).
LUMO Energy Correlates with the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Indicates chemical reactivity, kinetic stability, and polarizability.
Chemical Hardness (η) Measures resistance to change in electron distribution.
Chemical Potential (µ) Related to the negative of electronegativity.
Electrophilicity Index (ω) Indicates the electrophilic or nucleophilic nature of a molecule.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts reactive sites.

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule by minimizing its total energy. pennylane.ai Various methods are employed for this purpose, including empirical force fields, semi-empirical methods, and ab initio methods like Hartree-Fock and DFT. mdpi.com The choice of method and basis set, such as the commonly used 6-31G*, influences the accuracy of the resulting structural parameters. mdpi.com

For aminobenzochromene derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are frequently used to optimize molecular geometries. nih.gov These optimized structures provide detailed information on bond lengths and angles. For instance, in a related chalcone (B49325) derivative, the carbonyl bond length was calculated to be 1.2336 Å. bhu.ac.in Such data is crucial for understanding the molecule's three-dimensional structure and its conformational possibilities.

Spectroscopic Parameter Prediction and Correlation

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov For example, theoretical vibrational frequencies can be calculated and correlated with experimental FT-IR spectra. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, which can be compared with experimental UV-visible spectra. bhu.ac.inresearchgate.net

In studies of related compounds, the calculated spectroscopic data have shown good agreement with experimental findings, thereby confirming the molecular structures. researchgate.net This correlation between theoretical and experimental data is a powerful tool for the characterization of newly synthesized compounds. acs.org

Molecular Docking Methodologies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.net This method is essential in structure-based drug design for screening large libraries of compounds and predicting their binding affinities. ijsrtjournal.commdpi.com The process typically involves preparing the ligand and target protein, followed by the docking simulation using algorithms like the Lamarckian genetic algorithm. nih.gov

Docking studies on aminobenzochromene derivatives have been performed to understand their potential as therapeutic agents, for instance, in targeting proteins involved in cancer. nih.gov The results of these studies provide insights into the binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. mdpi.com

Table 2: Common Molecular Docking Approaches

ApproachDescription
Rigid Docking Assumes both the ligand and receptor are rigid during the docking process. ijsrtjournal.com
Flexible Docking Allows for conformational changes in the ligand and sometimes the receptor. ijsrtjournal.com
Induced Fit Docking Accounts for the conformational changes in both the ligand and the receptor upon binding. ijsrtjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and guiding the design of more potent molecules. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often used. analchemres.org These models correlate the biological activity with the 3D properties of the molecules, such as steric and electrostatic fields. analchemres.org For a QSAR model to be reliable, it must be validated using statistical parameters like the cross-validated correlation coefficient (Q²) and the correlation coefficient (R²). analchemres.org

QSAR studies have been successfully applied to various classes of compounds, including those with structures related to benzochromenes, to predict their activities against different biological targets. nih.govresearchgate.net

Exploration of Functional Properties and Material Science Applications of Benzo C Chromen 6 One Derivatives

Photophysical and Luminescent Properties

Coumarins and their benzo-fused analogues are renowned for their unique photophysical properties, including high fluorescence quantum yields and notable photostability, which makes them valuable in the development of functional materials. nih.gov While some benzo[c]coumarin structures can be nearly non-emissive, the addition of certain substituents can induce moderate to strong fluorescence. nih.gov

The 8-amino-benzo[c]chromen-6-one structure possesses key features for strong fluorescence and environmentally sensitive emission. The core benzo[c]chromen-6-one system acts as an electron-accepting unit, while the amino group (-NH₂) at the 8-position is a potent electron-donating group. This arrangement creates a "push-pull" electronic system, which facilitates an intramolecular charge transfer (ICT) from the amino group to the chromenone core upon photoexcitation. researchgate.net This ICT character is central to its fluorescent properties.

Solvatofluorochromism is a phenomenon where the fluorescence emission spectrum of a compound changes with the polarity of the solvent. Push-pull fluorophores like 8-aminobenzo[c]chromen-6-one are expected to exhibit positive solvatochromism. In nonpolar solvents, the molecule emits at shorter wavelengths (blue-green region). As the solvent polarity increases, the excited ICT state becomes more stabilized, leading to a larger Stokes shift and a bathochromic (red) shift in the emission wavelength. This sensitivity allows the molecule to function as a probe for local environmental polarity.

Table 1: Expected Solvatochromic Shift in this compound Derivatives This table illustrates the general principle of solvatochromism based on studies of similar push-pull dye systems. Specific values for this compound would require experimental measurement.

SolventPolarity IndexExpected Emission Maximum (λem)
Hexane0.1Shorter Wavelength (e.g., ~450 nm)
Toluene2.4
Chloroform4.1
Acetonitrile5.8
Methanol6.6Longer Wavelength (e.g., ~550 nm)
Water10.2Significant Red Shift & Possible Quenching

Development as Chemical Sensors and Probes

The development of optical chemosensors for detecting species like metal ions is a significant area of research in analytical chemistry. mdpi.com These sensors typically operate by combining a signaling unit (fluorophore) with a recognition unit (receptor). The benzo[c]chromen-6-one framework is an excellent candidate for the fluorophore component due to its inherent fluorescence.

The 8-amino-benzo[c]chromen-6-one molecule can be chemically modified to act as a selective chemical sensor. The amino group serves as a versatile chemical handle to attach a specific ion receptor. Upon binding of the target ion to the receptor, the electronic properties of the entire molecule are perturbed, leading to a distinct change in its fluorescence signal, such as enhancement ("turn-on") or quenching ("turn-off"). rsc.orgresearchgate.net

Several strategies can be employed for selective ion recognition:

Schiff Base Formation: The primary amine can be condensed with an aldehyde (e.g., salicylaldehyde) to form a Schiff base. The resulting imine nitrogen and nearby hydroxyl groups can create a chelation site for specific metal ions, such as Cu²⁺ or Al³⁺. researchgate.netresearchgate.net

Crown Ether Conjugation: A crown ether moiety, known for its ability to selectively bind alkali and alkaline earth metal cations based on its cavity size, can be attached to the benzo[c]chromen-6-one core via the amino group. mdpi.comencyclopedia.pub For example, an attached benzo-15-crown-5 (B77314) could be selective for Na⁺, while a benzo-18-crown-6 (B86084) could target K⁺. acs.org

Hydrazide Moieties: Derivatizing the amino group to include a hydrazide functionality can create a binding pocket with high sensitivity and selectivity for a range of cations and anions. mdpi.com

Table 2: Potential Ion Recognition Moieties for this compound-Based Sensors

Receptor Moiety (Attached at 8-amino position)Target Ion(s)Sensing Mechanism
Salicylideneimine (Schiff Base)Cu²⁺, Al³⁺, Zn²⁺Chelation-induced fluorescence change (quenching or enhancement). researchgate.netresearchgate.net
Crown Ether (e.g., 18-crown-6)K⁺, Na⁺Ion-dipole interactions within the ether cavity alter the ICT process. mdpi.comacs.org
ThioureaHg²⁺, Pb²⁺, Fe³⁺Coordination with soft metal ions through the sulfur atom. mdpi.com
Pyridine-2,6-dicarboxamidePb²⁺Complex formation leading to a detectable spectroscopic shift. mdpi.com

Integration into Advanced Materials Systems

The robust photophysical properties and chemical versatility of benzo[c]chromen-6-one derivatives make them attractive building blocks for advanced functional materials. Their integration into larger systems, such as polymers, can translate their molecular properties to a macroscopic scale.

π-conjugated coumarins and their derivatives are actively explored for use in functional materials for organic electronics, such as in organic light-emitting diodes (OLEDs). nih.gov The this compound core, with its emissive properties, is a promising candidate for creating such materials.

To integrate this compound into a polymer, it can be functionalized with a polymerizable group. The most straightforward approach is to modify the 8-amino group or attach a reactive group to the aromatic backbone. For instance, the amine can be acylated with acryloyl chloride or methacryloyl chloride to introduce a vinyl group. This monomer can then be copolymerized with other standard monomers (like styrene (B11656) or methyl methacrylate) to yield a polymer with fluorescent benzo[c]chromen-6-one units covalently attached as side chains.

These resulting polymers could have several applications:

Emissive Layers in OLEDs: Thin films of such polymers could serve as the active light-emitting layer in an OLED device.

Polymeric Sensors: If the monomer unit contains an ion receptor, the resulting polymer can act as a solid-state sensory material or a sensory film.

Fluorescent Coatings and Plastics: The polymers can be used to manufacture bulk materials that are inherently fluorescent, for applications in security inks, labeling, or decorative coatings.

Table 3: Polymerization Strategies for this compound

Polymerizable Functional GroupAttached ToPolymerization Method
Acrylate/Methacrylate8-amino groupFree-Radical Polymerization
StyrenylAromatic ringFree-Radical Polymerization
Isocyanate8-amino group (forming urea (B33335) linkage)Polyaddition (with diols)
Carboxylic Acid/EsterAromatic ringPolycondensation (with diamines/diols)

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